

Thermochemical and Stability Profile of 3-Methyl-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-furoic acid

Cat. No.: B189696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data and stability profile of **3-Methyl-2-furoic acid** (CAS No: 4412-96-8). While experimental thermochemical values for this specific compound are not readily available in the public domain, this document synthesizes known physical properties and infers its thermal behavior based on related compounds and established analytical techniques. Detailed experimental protocols for determining key thermochemical parameters are provided, offering a framework for future research. This guide is intended to be a valuable resource for professionals in research, development, and drug formulation who require an understanding of the physicochemical properties of **3-Methyl-2-furoic acid**.

Introduction

3-Methyl-2-furoic acid is a substituted furan derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. A thorough understanding of its thermochemical properties and stability is crucial for its effective use, from reaction optimization to formulation and storage. This guide summarizes the known data and provides detailed methodologies for its experimental determination.

Physicochemical and Thermochemical Data

Quantitative thermochemical data, such as the enthalpy of formation, for **3-Methyl-2-furoic acid** is not well-documented in publicly accessible literature. However, its fundamental physicochemical properties have been reported and are summarized below. For comparison, data for the parent compound, 2-furoic acid, is also included where available, as it can provide insights into the expected properties of its methylated derivative.

Table 1: Physicochemical Properties of **3-Methyl-2-furoic Acid**

Property	Value	Reference
Molecular Formula	C ₆ H ₆ O ₃	[1] [2] [3]
Molecular Weight	126.11 g/mol	[1] [2] [3]
CAS Number	4412-96-8	[1] [2] [3]
Melting Point	134-138 °C	[1]

Table 2: Thermochemical Data for 2-Furoic Acid (for comparison)

Property	Value (kJ/mol)	Reference
Enthalpy of Combustion (ΔcH°solid)	-2151.8 ± 1.3	[4]
Enthalpy of Formation (ΔfH°solid)	-438.9 ± 1.3	[4]
Enthalpy of Sublimation (ΔsubH°)	93.3 ± 2.1	[4]
Enthalpy of Formation (ΔfH°gas)	-345.6 ± 2.5	[4]

Stability Profile

Thermal Stability

Direct experimental data from techniques like Thermogravimetric Analysis (TGA) for **3-Methyl-2-furoic acid** is not readily available. However, studies on the related compound, 2-furoic acid,

indicate that thermal decomposition primarily occurs through decarboxylation.^{[5][6][7]} This process involves the loss of carbon dioxide from the carboxylic acid group, leading to the formation of furan. For 2-furoic acid, this decarboxylation is reported to be activated at temperatures around 140-160 °C.^[7] It is anticipated that **3-Methyl-2-furoic acid** would undergo a similar thermal decomposition pathway to yield 3-methylfuran.

The decarboxylation of **3-methyl-2-furoic acid** in the presence of quinoline and copper powder is a known synthetic route to produce 3-methylfuran, with the reaction proceeding at the boiling point of quinoline (around 250 °C).^[8] This further supports decarboxylation as the primary thermal degradation mechanism.

Chemical Stability

3-Methyl-2-furoic acid is stable under standard laboratory conditions. Its use in palladium-catalyzed cross-coupling reactions indicates stability under specific catalytic conditions. As a carboxylic acid, it will react with bases to form the corresponding carboxylate salt.

Experimental Protocols

To address the gap in experimental data, the following standard protocols are provided for the determination of the thermochemical properties and thermal stability of **3-Methyl-2-furoic acid**.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a constant-volume bomb calorimeter.^{[9][10][11]}

Objective: To measure the heat released upon the complete combustion of a known mass of **3-Methyl-2-furoic acid**.

Methodology:

- A precisely weighed pellet of **3-Methyl-2-furoic acid** (approximately 1 gram) is placed in the sample holder of a bomb calorimeter.
- A fuse wire is connected to the ignition system and placed in contact with the sample.

- The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm).
- The bomb is submerged in a known volume of water in the calorimeter's insulated container.
- The initial temperature of the water is recorded.
- The sample is ignited, and the temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and it begins to cool.
- The heat capacity of the calorimeter system (C_{cal}) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- The heat of combustion (q_{comb}) is calculated using the formula: $q_{comb} = C_{cal} * \Delta T$ where ΔT is the corrected temperature rise.
- Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.
- The molar enthalpy of combustion is then calculated from the heat of combustion and the number of moles of the sample.

[Click to download full resolution via product page](#)

Caption: Workflow for Bomb Calorimetry.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13][14]

Objective: To determine the decomposition temperature and characterize the thermal stability of **3-Methyl-2-furoic acid**.

Methodology:

- A small, accurately weighed sample of **3-Methyl-2-furoic acid** (typically 5-10 mg) is placed in a TGA sample pan.
- The pan is placed in the TGA furnace.
- The furnace is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.
- The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 500 °C).
- The mass of the sample is continuously monitored and recorded as a function of temperature.
- The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss.
- The first derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of mass loss.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermogravimetric Analysis.

Conclusion

This technical guide has consolidated the currently available physicochemical and stability information for **3-Methyl-2-furoic acid**. While direct experimental thermochemical data remains a knowledge gap, the provided experimental protocols for bomb calorimetry and thermogravimetric analysis offer a clear pathway for researchers to obtain this critical information. The inferred stability profile, based on related compounds, suggests that decarboxylation is the primary thermal degradation pathway. A comprehensive experimental investigation into the thermochemical properties of **3-Methyl-2-furoic acid** is warranted to support its future applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-甲基-2-糠酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Methyl-2-furoic acid [webbook.nist.gov]
- 3. 3-Methyl-2-furoic acid [webbook.nist.gov]
- 4. 2-furoic acid [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. libjournals.unca.edu [libjournals.unca.edu]
- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Thermochemical and Stability Profile of 3-Methyl-2-furoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189696#thermochemical-data-and-stability-of-3-methyl-2-furoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com